molecular formula C22H34N2O3 B12994079 tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B12994079
M. Wt: 374.5 g/mol
InChI Key: XHRAXRNXQPRAAN-UGKGYDQZSA-N
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Description

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Functional Groups: The aminomethyl, benzyloxy, and cyclobutylmethyl groups are introduced through various substitution reactions.

    Protection and Deprotection Steps: Protecting groups like tert-butyl are used to protect reactive sites during intermediate steps and are later removed.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines or alcohols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of specific functional groups on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility makes it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopropylmethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclopentylmethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl (2S,4S)-2-(aminomethyl)-4-(benzyloxy)-2-(cyclobutylmethyl)pyrrolidine-1-carboxylate is unique due to the specific combination of functional groups and the cyclobutylmethyl substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C22H34N2O3

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl (2S,4S)-2-(aminomethyl)-2-(cyclobutylmethyl)-4-phenylmethoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C22H34N2O3/c1-21(2,3)27-20(25)24-14-19(26-15-18-8-5-4-6-9-18)13-22(24,16-23)12-17-10-7-11-17/h4-6,8-9,17,19H,7,10-16,23H2,1-3H3/t19-,22-/m0/s1

InChI Key

XHRAXRNXQPRAAN-UGKGYDQZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@]1(CC2CCC2)CN)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1(CC2CCC2)CN)OCC3=CC=CC=C3

Origin of Product

United States

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